(2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with a methoxy group at the 7th position, a carboxamide group at the 3rd position, and a (4-cyanophenyl)imino group at the 2nd position in the Z-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 7th position can be introduced via methylation using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group at the 3rd position can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Introduction of the (4-cyanophenyl)imino Group: The (4-cyanophenyl)imino group can be introduced through a condensation reaction between a 4-cyanobenzaldehyde and an amine, followed by cyclization to form the imino group in the Z-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized chromene derivatives.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-nitrophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-chlorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the (4-cyanophenyl)imino group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-14-7-4-12-8-15(17(20)22)18(24-16(12)9-14)21-13-5-2-11(10-19)3-6-13/h2-9H,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOINFLOXNYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C#N)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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